1,3-Dichloro-2-methylbutane

Gas Chromatography Isomer Identification Analytical Method Development

1,3-Dichloro-2-methylbutane is a branched C₅H₁₀Cl₂ dichloroalkane (molecular weight 141.039) formally named as a 1,3-dichloro derivative of 2-methylbutane. It possesses two chiral centers at the C2 and C3 positions, yielding stereoisomers; the NIST Standard Reference Database specifically catalogs the threo diastereomer.

Molecular Formula C5H10Cl2
Molecular Weight 141.04 g/mol
CAS No. 23010-07-3
Cat. No. B3060996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloro-2-methylbutane
CAS23010-07-3
Molecular FormulaC5H10Cl2
Molecular Weight141.04 g/mol
Structural Identifiers
SMILESCC(CCl)C(C)Cl
InChIInChI=1S/C5H10Cl2/c1-4(3-6)5(2)7/h4-5H,3H2,1-2H3
InChIKeyMCAJTVAYCDZHHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dichloro-2-methylbutane (CAS 23010-07-3): Structural Identity and Isomeric Context for Targeted Procurement


1,3-Dichloro-2-methylbutane is a branched C₅H₁₀Cl₂ dichloroalkane (molecular weight 141.039) formally named as a 1,3-dichloro derivative of 2-methylbutane. It possesses two chiral centers at the C2 and C3 positions, yielding stereoisomers; the NIST Standard Reference Database specifically catalogs the threo diastereomer [1]. This compound belongs to a dense isomeric landscape—Tourres (1968) identified ten dichloro-methylbutane isomers by preparative gas chromatography [2]. Beyond its role as a synthetic intermediate, 1,3-dichloro-2-methylbutane is commercially supplied as a fully characterized reference standard for butanoic acid API in pharmacopeial analytical workflows [3].

Why 1,3-Dichloro-2-methylbutane Cannot Be Interchanged with Other C₅H₁₀Cl₂ Isomers in Regulated and Analytical Workflows


The molecular formula C₅H₁₀Cl₂ encompasses at least ten dichloro-methylbutane constitutional isomers plus numerous dichloropentane variants, each with distinct chlorine-substitution patterns, branching, and stereochemistry [1]. These structural differences produce measurable divergence in gas chromatographic retention indices, boiling points, flash points, and octanol-water partition coefficients (LogP) . Critically, 1,3-dichloro-2-methylbutane is the only isomer qualified as a pharmacopeial reference standard for butanoic acid API traceability against USP and EP monographs—a regulatory role that cannot be assumed by any structural analog without full method re-validation [2].

Quantitative Differentiation of 1,3-Dichloro-2-methylbutane (CAS 23010-07-3) from Closest C₅H₁₀Cl₂ Analogs


Gas Chromatographic Kovats Retention Index (RI) on Squalane: Direct Separation from the 2,3-Dichloro and 1,2-Dichloro Isomers

Under identical isothermal GC conditions (squalane capillary column, N₂ carrier, 50°C), 1,3-dichloro-2-methylbutane exhibits a Kovats retention index of 869, compared to 790 for 2,3-dichloro-2-methylbutane (amylene dichloride, CAS 507-45-9) and 814 for 1,2-dichloro-2-methylbutane (CAS 23010-04-0) [1][2][3]. The ΔRI of 79 units versus the 2,3-isomer and 55 units versus the 1,2-isomer provides baseline-resolved separation, enabling unambiguous isomer identification in complex chlorination mixtures without mass spectral deconvolution.

Gas Chromatography Isomer Identification Analytical Method Development

Flash Point and Handling Safety Classification: Higher Flash Point than the 2,3-Dichloro Isomer and 1,5-Dichloropentane

1,3-Dichloro-2-methylbutane has an ACD/Labs-predicted flash point of 36.5 ± 14.6 °C, which is 7.0 °C higher than 2,3-dichloro-2-methylbutane (29.5 ± 14.6 °C) and 9.8 °C higher than 1,5-dichloropentane (26.7 ± 0.0 °C) . Under GHS classification, the target compound falls closer to the Category 3 / non-flammable boundary, whereas the 2,3-isomer and 1,5-dichloropentane are more firmly within the flammable liquid category, directly impacting storage requirements and transport regulatory burden.

Process Safety Flammability Classification Storage and Transport

Boiling Point and Distillation-Based Separation Feasibility: Lower Boiling Point than Linear Dichloropentane Isomers

1,3-Dichloro-2-methylbutane exhibits an ACD/Labs-predicted boiling point of 138.7 ± 8.0 °C at 760 mmHg, which is 11.4 °C lower than 1,3-dichloropentane (150.1 ± 8.0 °C), 23.3 °C lower than 1,4-dichloropentane (162.0 ± 0.0 °C), and 41.3 °C lower than 1,5-dichloropentane (180.0 ± 0.0 °C) [1][2]. Its boiling point is only 0.7 °C higher than that of 2,3-dichloro-2-methylbutane (138.0 °C, experimental), making distillation separation from the 2,3-isomer challenging but separation from linear dichloropentanes straightforward.

Distillation Purification Process Engineering

Stereochemical Configuration: Threo Diastereomer with Two Defined Chiral Centers Enabling Stereoselective Synthesis

The NIST WebBook explicitly catalogs this compound as the threo diastereomer of 1,3-dichloro-2-methylbutane, possessing two adjacent chiral centers at C2 and C3 [1]. In contrast, 2,3-dichloro-2-methylbutane (CAS 507-45-9) contains only one stereocenter (C3), and linear dichloropentanes (1,3-, 1,4-, 1,5-) are achiral [2]. Furthermore, synthetic routes documented on Lookchem describe preparation from optically active (levorotatory and dextrorotatory) precursors using sulfuryl dichloride, indicating that enantiomerically enriched material is synthetically accessible . This stereochemical richness is absent in most C₅H₁₀Cl₂ isomers.

Stereoselective Synthesis Chiral Chemistry Diastereomer Resolution

Pharmacopeial Reference Standard Designation for Butanoic Acid API: A Regulatory-Grade Qualification Absent in Other Isomers

1,3-Dichloro-2-methylbutane is commercially supplied as a fully characterized reference standard specifically qualified for butanoic acid API traceability under USP and EP pharmacopeial guidelines [1]. This qualification includes Certificates of Analysis (CoA) and supporting analytical data packages suitable for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions. No other C₅H₁₀Cl₂ isomer—including 2,3-dichloro-2-methylbutane, 1,2-dichloro-2-methylbutane, or any dichloropentane—carries this regulatory qualification for butanoic acid impurity profiling .

Pharmaceutical Analysis Reference Standards Regulatory Compliance

High-Value Application Scenarios for 1,3-Dichloro-2-methylbutane (CAS 23010-07-3) Based on Verified Differentiation


GC-MS Isomer-Specific Analytical Reference Standard for Chlorination Mixture Deconvolution

In free-radical chlorination of 2-methylbutane or dihydrochlorination of isoprene, complex mixtures of C₅H₁₀Cl₂ isomers are generated. The Kovats retention index of 869 on squalane (ΔRI = 79 from the 2,3-isomer and ΔRI = 55 from the 1,2-isomer) enables unambiguous identification and quantitation of 1,3-dichloro-2-methylbutane as a resolved peak without mass spectral overlap [1]. Laboratories performing reaction optimization or quality control on chlorinated hydrocarbon streams should procure this specific isomer as a certified reference material for retention-time locking and calibration curve construction.

Pharmacopeial Impurity Profiling and ANDA/DMF Submission Support for Butanoic Acid API

Pharmaceutical manufacturers developing generic butanoic acid-based drug products require impurity reference standards for method validation per ICH Q3A/Q3B guidelines. 1,3-Dichloro-2-methylbutane is the only C₅H₁₀Cl₂ isomer pre-qualified as a reference standard for butanoic acid API with full CoA and traceability to USP/EP monographs [1]. Procurement of this standard directly supports ANDA and DMF submissions, eliminating the need for costly custom synthesis and characterization of an alternative isomer.

Stereoselective Synthesis Employing a Threo Dichloro Chiral Building Block

The threo configuration with two adjacent chiral centers (C2 and C3) makes 1,3-dichloro-2-methylbutane a valuable substrate for stereoselective transformations, including stereospecific nucleophilic substitution and elimination reactions [1][2]. Synthetic routes from optically active precursors (levorotatory or dextrorotatory) enable procurement of enantiomerically enriched material . In contrast, achiral dichloropentanes cannot serve in chiral-pool synthesis, and the 2,3-isomer offers only one stereocenter, limiting its utility in stereochemical studies.

Distillation-Based Purification and Solvent Recovery in Process Chemistry

With a boiling point of 138.7°C, 1,3-dichloro-2-methylbutane can be readily separated from higher-boiling dichloropentane contaminants (ΔTb = 11.4–41.3°C) via fractional distillation [1]. Its flash point of 36.5°C also places it in a less-stringent flammability category compared to 1,5-dichloropentane (26.7°C), reducing engineering controls needed for heated distillation operations [2]. Process chemists scaling reactions where this compound serves as a solvent or intermediate should specify it over linear dichloropentanes to minimize energy input and safety overhead.

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